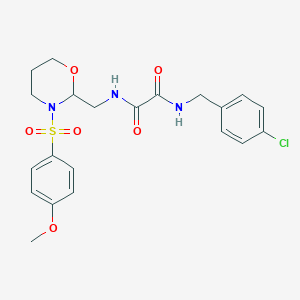
N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O6S and its molecular weight is 481.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its complex structure that includes a 4-chlorobenzyl group and a 4-methoxyphenyl sulfonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H22ClN3O5S, with a molecular weight of approximately 447.92 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological activity.
Key Structural Features:
- Oxalamide Backbone: Contributes to the compound's stability and reactivity.
- Sulfonyl Group: Enhances biological activity through interactions with biological targets.
- Chlorobenzyl Group: May influence lipophilicity and cellular uptake.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related compounds in the oxalamide class. For instance, synthesized derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action may involve inhibition of bacterial growth through interference with cell wall synthesis or metabolic pathways.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurodegenerative diseases and urinary tract infections, respectively. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission .
Anticancer Properties
The anticancer potential of oxalamides has been investigated through various in vitro assays. Compounds similar to this compound have shown promising results against different cancer cell lines by inducing apoptosis and inhibiting tumor growth . The exact mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Antibacterial Screening:
- Enzyme Inhibition Studies:
- Anticancer Activity:
科学的研究の応用
Medicinal Chemistry
The compound's structure, featuring a sulfonamide moiety and an oxalamide linkage, positions it as a candidate for drug development. Its potential biological activities include:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic effects against diseases characterized by dysregulated metabolism, such as diabetes and cancer.
- Receptor Binding : The compound may interact with various receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. These interactions are crucial for developing treatments for conditions like cancer and neurodegenerative diseases .
Antimicrobial Activity
Research has suggested that N1-(4-chlorobenzyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide exhibits antimicrobial properties. Studies indicate that it may affect bacterial growth or survival, making it a potential candidate for antibiotic development.
Case Studies
Several case studies have explored the biological activity of this compound:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of oxalamide compounds showed significant inhibition of certain enzymes linked to cancer progression. The specific interactions of this compound were analyzed using molecular docking studies, revealing promising binding affinities to target sites .
- Case Study 2 : Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition of bacterial growth, highlighting its potential as a new antimicrobial agent.
特性
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O6S/c1-30-17-7-9-18(10-8-17)32(28,29)25-11-2-12-31-19(25)14-24-21(27)20(26)23-13-15-3-5-16(22)6-4-15/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYZQMDYWAYWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













